molecular formula C17H14BrNO3 B5069067 methyl 4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzoate

methyl 4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzoate

Cat. No.: B5069067
M. Wt: 360.2 g/mol
InChI Key: QQDHKCLDSJHDKU-ZHACJKMWSA-N
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Description

Methyl 4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzoate is a chemical compound that belongs to the class of chalcones. It is a yellow crystalline solid that is widely used in scientific research for its various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of methyl 4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzoate is not fully understood. However, it is believed to exert its biological activity through the inhibition of enzymes such as tyrosinase and acetylcholinesterase. It has also been shown to induce apoptosis in cancer cells through the activation of the caspase pathway.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. It also exhibits antibacterial and antifungal activities by disrupting the cell membrane of microorganisms. Furthermore, it has been shown to have antioxidant properties, making it a potential candidate for the prevention of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using methyl 4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzoate in lab experiments is its versatility. It can be used as a fluorescent probe, a ligand for metal complex synthesis, and a potential drug candidate. However, one of the limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the research on methyl 4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzoate. One of the areas of interest is its potential as a therapeutic agent for the treatment of cancer and other diseases. Further studies are needed to elucidate its mechanism of action and to optimize its pharmacological properties. In addition, the development of new synthetic methods and the exploration of its applications in other fields such as catalysis and material science are also promising areas of research.

Synthesis Methods

The synthesis of methyl 4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzoate can be achieved through various methods. One of the commonly used methods is the Claisen-Schmidt condensation reaction. In this method, benzaldehyde and methyl 4-aminobenzoate are mixed in the presence of a base such as sodium hydroxide, and the resulting product is then reacted with 4-bromopropiophenone to form this compound.

Scientific Research Applications

Methyl 4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzoate has various scientific research applications. It is widely used as a fluorescent probe for the detection of metal ions such as copper and iron. It is also used as a ligand for the synthesis of metal complexes that have potential applications in catalysis and material science. In addition, it has been shown to exhibit antitumor, antibacterial, and antifungal activities, making it a potential candidate for the development of new drugs.

Properties

IUPAC Name

methyl 4-[[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO3/c1-22-17(21)13-4-8-15(9-5-13)19-11-10-16(20)12-2-6-14(18)7-3-12/h2-11,19H,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQDHKCLDSJHDKU-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)N/C=C/C(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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